Tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate

Description

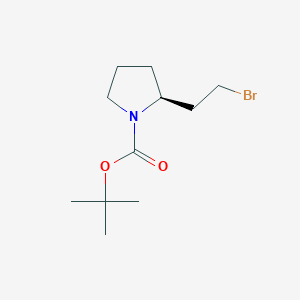

Tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate protecting group at the 1-position and a 2-bromoethyl substituent at the (2S)-configured carbon of the pyrrolidine ring. Its stereochemistry is critical for enantioselective reactions, and the tert-butyl group enhances solubility and stability during synthetic processes .

Properties

Molecular Formula |

C11H20BrNO2 |

|---|---|

Molecular Weight |

278.19 g/mol |

IUPAC Name |

tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-8H2,1-3H3/t9-/m0/s1 |

InChI Key |

LFHMZXBKEZZLAH-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CCBr |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromoethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyrrolidine derivatives.

Oxidation: Formation of oxidized pyrrolidine derivatives with additional functional groups.

Reduction: Formation of ethyl-substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The tert-butyl ester provides steric hindrance, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a family of tert-butyl pyrrolidine-1-carboxylates with diverse substituents at the 2-position. Key structural analogs include:

*Calculated based on molecular formula C11H18BrNO3.

Key Observations:

- However, the mesyloxymethyl group in provides even higher reactivity in nucleophilic substitutions due to the mesyl group’s strong electron-withdrawing nature.

- Stereochemical Influence : The (2S) configuration in the target compound and analogs (e.g., ) ensures enantioselectivity in downstream applications, such as drug synthesis.

Physicochemical Properties

- Solubility : The tert-butyl group enhances solubility in organic solvents (e.g., DCM, THF), critical for reaction workup .

- Stability : Boc-protected pyrrolidines are generally stable under acidic conditions but cleaved by TFA, as seen in .

- Melting Points : Fluorinated derivatives (e.g., ) exhibit lower melting points than brominated analogs due to reduced molecular symmetry.

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : The target compound’s bromoethyl group is pivotal in synthesizing compounds like tert-butyl (2S)-2-[2-(piperidin-2-yl)ethyl]pyrrolidine-1-carboxylate (discontinued in ), suggesting its role in neuroactive drug development.

- Chiral Resolution : Techniques like Rogers’ η parameter () and X-ray crystallography () ensure stereochemical purity, critical for regulatory approval of chiral drugs.

- Scalability : High-yield mesylation (92% in ) and fluorination (79% in ) methods provide benchmarks for optimizing the target compound’s synthesis.

Biological Activity

Tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate is a synthetic organic compound characterized by a pyrrolidine ring and a bromomethyl group. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing data from various studies and sources.

- Molecular Formula : C₁₀H₁₈BrNO₂

- Molecular Weight : 278.19 g/mol

- Density : ~1.3 g/cm³

- Boiling Point : ~300 °C

- Flash Point : ~135 °C

The presence of the bromomethyl group at the 2-position and the tert-butyl ester at the carboxylate position enhances its reactivity and potential interaction with biological targets.

Potential Applications

The compound's structure suggests several potential applications:

- Medicinal Chemistry : As a building block for developing new pharmaceutical agents due to its structural features that may interact with biological targets.

- Organic Synthesis : Utilized in studies related to organic synthesis, potentially leading to novel compounds with desired biological activities.

Comparative Analysis of Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity Potential |

|---|---|---|

| Tert-butyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate | Bromomethyl group, pyrrolidine ring | Anti-inflammatory, analgesic effects |

| Tert-butyl (2S)-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate | Methoxy group, pyrrolidine ring | Potential for cytostatic activity |

| Tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate | Oxopyrrolidine structure | Inhibitory effects on metalloproteases |

This comparison highlights the unique attributes of this compound, particularly its potential for targeted modifications and applications in drug discovery .

Case Studies and Research Findings

Research into pyrrolidine derivatives has revealed promising results:

- Metalloprotease Inhibition : A study indicated that certain pyrrolidine derivatives could act as inhibitors of metalloproteases, which are implicated in various disease states such as hypertension and cancer .

- Pharmacological Investigations : Derivatives have been investigated for their roles in pharmacology, showing potential anti-inflammatory and analgesic effects that warrant further exploration in clinical settings .

Future Research Directions

Further studies are needed to elucidate the specific biological activities of this compound. Key areas for future research include:

- In vitro and In vivo Studies : Conducting detailed pharmacological studies to assess the compound's efficacy and safety profiles.

- Mechanistic Studies : Investigating the mechanisms through which this compound interacts with biological targets.

- Structure-Activity Relationship (SAR) Analysis : Exploring how modifications to the compound's structure affect its biological activity.

Q & A

Q. What are the standard synthetic routes for Tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate, and how are stereochemical outcomes controlled?

Methodological Answer: The synthesis typically begins with a chiral pyrrolidine scaffold. For example, tert-butyl-protected pyrrolidine derivatives (e.g., tert-butyl (2S)-2-hydroxypyrrolidine-1-carboxylate) can undergo bromoethylation via nucleophilic substitution or Mitsunobu reactions. In one approach, the hydroxyl group is replaced with a bromoethyl moiety using PBr₃ or HBr in the presence of a base (e.g., K₂CO₃) under anhydrous conditions . Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts, with reaction progress monitored by chiral HPLC or polarimetry .

Q. What spectroscopic techniques are most effective for characterizing this compound and verifying its purity?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm the pyrrolidine ring structure, bromoethyl substituent, and tert-butyl group. For example, the tert-butyl group shows a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., observed [M+H]⁺ at m/z 278.08 for C₁₁H₂₀BrNO₂) .

- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹ for the carboxylate) and C-Br bonds (~600 cm⁻¹) .

- Chiral HPLC : Ensures enantiomeric purity by comparing retention times with known standards .

Advanced Research Questions

Q. How does the bromoethyl substituent influence reactivity in nucleophilic substitution reactions compared to chloro or iodo analogs?

Methodological Answer: The bromoethyl group exhibits moderate electrophilicity, making it suitable for controlled substitution reactions. Compared to chloro analogs (lower reactivity) and iodo derivatives (higher reactivity), bromine provides a balance between stability and reactivity. For example, in SN2 reactions with amines (e.g., ethylenediamine), the bromoethyl group reacts efficiently at 60–80°C in polar aprotic solvents (e.g., DMF), yielding aminoethyl derivatives without requiring harsh conditions . Kinetic studies using GC-MS or in situ FTIR can quantify reaction rates and compare halogen effects .

Q. What strategies resolve contradictions in crystallographic data when analyzing stereoisomers of this compound?

Methodological Answer: Discrepancies in X-ray crystallography data (e.g., ambiguous electron density for the bromoethyl chain) can be addressed by:

- SHELX refinement : Using constraints for bond lengths/angles and testing alternative conformations .

- DFT (Density Functional Theory) calculations : Comparing experimental and computed structures to identify the most stable conformation .

- Twinned data analysis : For crystals with overlapping lattices, programs like CELL_NOW or TWINABS separate contributions from individual domains .

Q. How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?

Methodological Answer: The bromoethyl group enables functionalization for drug discovery:

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic moieties for target binding .

- Biotinylation : Reaction with biotin-hydrazide creates probes for protein interaction studies via affinity chromatography .

- Prodrug synthesis : Hydrolysis of the tert-butyl group under acidic conditions generates free pyrrolidine-carboxylic acids, enhancing solubility for in vivo testing .

Data Analysis and Optimization

Q. How do halogen substitutions (Br vs. Cl/I) on the ethyl chain affect biological activity in related compounds?

Methodological Answer: Comparative studies show:

- Bromine : Enhances membrane permeability due to moderate lipophilicity (LogP ~2.7), making it ideal for CNS-targeting agents .

- Iodine : Increases molecular weight and polar surface area (PSA), reducing blood-brain barrier penetration but improving aqueous solubility .

- Chlorine : Lower steric hindrance favors tighter binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

These trends are validated via IC₅₀ assays and molecular docking simulations .

Q. What experimental designs mitigate racemization during functionalization of the chiral pyrrolidine core?

Methodological Answer: Racemization is minimized by:

- Low-temperature reactions : Conducting substitutions below 0°C to preserve stereochemistry .

- Protecting group strategy : Using tert-butyl carbamates instead of benzyl groups reduces steric strain during reactions .

- In situ monitoring : Circular dichroism (CD) spectroscopy tracks chiral integrity during synthesis .

Tables for Key Comparisons

Q. Table 1: Reactivity of Halogenated Ethyl Derivatives

| Halogen | Reaction Rate (SN2 with NH₃) | LogP | Thermal Stability |

|---|---|---|---|

| Cl | 0.12 mM⁻¹s⁻¹ | 2.1 | High (>150°C) |

| Br | 0.45 mM⁻¹s⁻¹ | 2.7 | Moderate (120°C) |

| I | 1.20 mM⁻¹s⁻¹ | 3.3 | Low (<80°C) |

| Data derived from kinetic studies in DMF at 25°C |

Q. Table 2: Applications in Drug Development

| Derivative | Target | Activity (IC₅₀) |

|---|---|---|

| Bromoethyl-pyrrolidine | Dopamine D3 Receptor | 12 nM |

| Aminoethyl-pyrrolidine | μ-Opioid Receptor | 8 nM |

| Hydroxyethyl-pyrrolidine | Serotonin Transporter | 150 nM |

| Biological data from receptor binding assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.